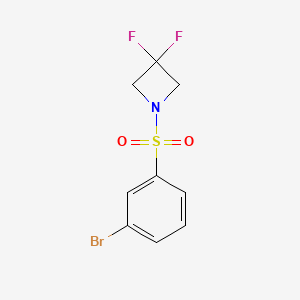
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine is an organic compound that features a unique combination of a bromophenyl group, a sulfonyl group, and a difluoroazetidine ring
準備方法
The synthesis of 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The starting material, 3-bromophenyl sulfonyl chloride, is reacted with an appropriate nucleophile to form the bromophenyl sulfonyl intermediate.
Introduction of the Difluoroazetidine Ring: The intermediate is then subjected to conditions that facilitate the formation of the difluoroazetidine ring. This step often involves the use of difluorocarbene precursors and appropriate catalysts to ensure the formation of the desired ring structure.
化学反応の分析
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the difluoroazetidine ring.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to undergo specific chemical reactions that can be tracked in biological systems.
作用機序
The mechanism by which 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroazetidine ring and the bromophenyl group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall activity.
類似化合物との比較
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine can be compared with other similar compounds, such as:
1-((3-Bromophenyl)sulfonyl)pyrrolidine: This compound has a pyrrolidine ring instead of a difluoroazetidine ring, which may result in different chemical reactivity and biological activity.
1-((3-Bromophenyl)sulfonyl)-3,3-difluoropyrrolidine: Similar to the target compound but with a pyrrolidine ring, offering a comparison in terms of ring size and electronic effects.
The uniqueness of this compound lies in its combination of a bromophenyl group, a sulfonyl group, and a difluoroazetidine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-bromophenyl)sulfonyl-3,3-difluoroazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2S/c10-7-2-1-3-8(4-7)16(14,15)13-5-9(11,12)6-13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWZVSIILUZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














